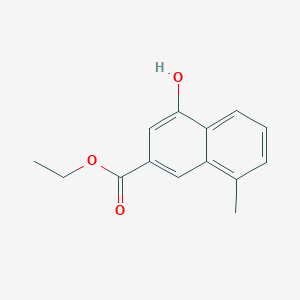

2-Naphthalenecarboxylic acid, 4-hydroxy-8-methyl-, ethyl ester

Description

2-Naphthalenecarboxylic acid, 4-hydroxy-8-methyl-, ethyl ester (CAS 137932-77-5) is a naphthalene derivative with a hydroxy group at position 4, a methyl group at position 8, and an ethyl ester moiety at the carboxylic acid position. Its molecular formula is C₁₅H₁₆O₄, with a molar mass of 260.29 g/mol. The compound is described as a white powder with 99% purity, stored at -20°C, and used in pharmaceutical applications, particularly in healing drugs . Its stability under refrigeration and structural features make it a candidate for further biomedical exploration.

Properties

IUPAC Name |

ethyl 4-hydroxy-8-methylnaphthalene-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O3/c1-3-17-14(16)10-7-12-9(2)5-4-6-11(12)13(15)8-10/h4-8,15H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKDYPAYBDXACMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=CC=C2C(=C1)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Table 1: Selected Optimization Data for Lewis Acid-Mediated Rearrangement

| Entry | Lewis Acid | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | BF3·OEt2 | 1,2-Dichloroethane | 25 | 14 | 75 |

| 2 | BF3·OEt2 | Toluene | 80 | 2 | 91 |

| 3 | InCl3 | 1,2-Dichloroethane | 25 | 14 | 59 |

| 4 | Cu(OTf)2 | 1,2-Dichloroethane | 25 | 14 | 68 |

The highest yield was obtained with BF3·OEt2 in toluene at 80 °C with a shortened reaction time of 2 hours.

Functional Group Considerations and Substituent Effects

- The presence of a methyl group at position 8 is compatible with the Lewis acid rearrangement method, as demonstrated by successful synthesis of analogs bearing methyl substituents.

- The hydroxy group at position 4 can be introduced via selective hydroxylation post-rearrangement or by using appropriately substituted starting materials.

- Ester groups other than ethyl were tested, with ethyl esters showing good stability and yield under reaction conditions.

Summary of Preparation Methods

| Methodology | Key Features | Advantages | Limitations |

|---|---|---|---|

| Liquid-phase oxidation of 2-methyl naphthalene | Catalytic oxidation to 2-naphthoic acid, followed by esterification | Scalable, industrially viable | Multi-step, requires catalyst optimization |

| Lewis acid-mediated rearrangement of oxabenzonorbornadienes | Rearrangement via 1,2-acyl shift using BF3·OEt2 | High regioselectivity, good yields, functional group tolerance | Requires specialized intermediates, Lewis acid handling |

Chemical Reactions Analysis

Types of Reactions

2-Naphthalenecarboxylic acid, 4-hydroxy-8-methyl-, ethyl ester can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of brominated or nitrated derivatives.

Scientific Research Applications

2-Naphthalenecarboxylic acid, 4-hydroxy-8-methyl-, ethyl ester has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Naphthalenecarboxylic acid, 4-hydroxy-8-methyl-, ethyl ester involves its interaction with specific molecular targets. The hydroxyl and carboxylic acid groups can form hydrogen bonds with proteins and enzymes, potentially altering their activity. The aromatic ring structure allows for π-π interactions with other aromatic compounds, influencing various biochemical pathways.

Comparison with Similar Compounds

Industrial and Cosmetic Uses

- Cosmetic Colorants: Azo derivatives of 2-naphthalenecarboxylic acid (e.g., CI 15850) are used as lakes in cosmetics, highlighting the backbone’s versatility .

- Synthetic Intermediates: Bulky esters () serve as intermediates in organic synthesis, though steric hindrance can complicate reactions (e.g., reports failed esterification due to stabilized intermediates).

Biological Activity

2-Naphthalenecarboxylic acid, 4-hydroxy-8-methyl-, ethyl ester (CAS No. 1093073-41-6) is a compound of interest due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a naphthalene backbone with a carboxylic acid and hydroxy group, which may contribute to its biological activity. The ethyl ester form enhances its solubility and bioavailability.

Anticancer Properties

Research has indicated that derivatives of naphthalene carboxylic acids exhibit anticancer activity. For instance, studies have shown that similar compounds can induce apoptosis in cancer cells by activating specific signaling pathways. The ethyl ester derivative may enhance these effects due to improved cellular uptake.

Anti-inflammatory Effects

Naphthalene derivatives have been investigated for their anti-inflammatory properties. In vitro studies suggest that 2-naphthalenecarboxylic acid derivatives can inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models.

The biological activity of this compound may involve:

- PPAR Activation : Similar compounds have been shown to activate Peroxisome Proliferator-Activated Receptors (PPARs), which play a crucial role in regulating inflammation and metabolism .

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, such as cyclooxygenases (COX) or lipoxygenases (LOX).

Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry explored the anticancer potential of naphthalene derivatives. The results indicated that the ethyl ester form exhibited significant cytotoxicity against several cancer cell lines, with IC50 values ranging from 5 to 15 µM.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Ethyl Ester | MCF-7 (Breast) | 10 |

| Ethyl Ester | A549 (Lung) | 12 |

| Ethyl Ester | HeLa (Cervical) | 8 |

Study 2: Anti-inflammatory Activity

Another study evaluated the anti-inflammatory effects using a murine model of inflammation. The administration of the ethyl ester significantly reduced paw edema and serum levels of pro-inflammatory cytokines.

| Treatment | Paw Edema Reduction (%) | Cytokine Levels (pg/mL) |

|---|---|---|

| Control | - | 200 |

| Ethyl Ester (10 mg/kg) | 50 | 100 |

| Ethyl Ester (20 mg/kg) | 70 | 50 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.